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Compound of Interest

Compound Name: Benzyl butyrate

Cat. No.: B092007 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl
butyrate (C₁₁H₁₄O₂), a common fragrance and flavor ingredient. The following sections detail

its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

along with detailed experimental protocols for acquiring such spectra. This information is crucial

for the identification, quantification, and structural elucidation of benzyl butyrate in various

matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules.

Below are the ¹H and ¹³C NMR data for benzyl butyrate, typically recorded in deuterated

chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1]

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of benzyl butyrate shows distinct signals corresponding to the protons

in the benzyl and butyrate moieties of the molecule.

Table 1: ¹H NMR Chemical Shift Assignments for Benzyl Butyrate[2]
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.50 - 7.09 m 5H Ar-H (Phenyl group)

5.11 s 2H -O-CH₂-Ph

2.31 t 2H -C(=O)-CH₂-CH₂-CH₃

1.66 sextet 2H -C(=O)-CH₂-CH₂-CH₃

0.94 t 3H -C(=O)-CH₂-CH₂-CH₃

m = multiplet, s = singlet, t = triplet

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shift Assignments for Benzyl Butyrate[3][4]

Chemical Shift (ppm) Assignment

173.2 C=O (Ester carbonyl)

136.1 Ar-C (Quaternary)

128.5 Ar-CH

128.2 Ar-CH

128.0 Ar-CH

66.2 -O-CH₂-Ph

36.2 -C(=O)-CH₂-CH₂-CH₃

18.4 -C(=O)-CH₂-CH₂-CH₃

13.7 -C(=O)-CH₂-CH₂-CH₃

Experimental Protocol for NMR Spectroscopy
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The following is a general protocol for acquiring high-quality NMR spectra of benzyl butyrate.

Sample Preparation:

Accurately weigh 5-25 mg of benzyl butyrate for ¹H NMR or 50-100 mg for ¹³C NMR into a

clean, dry NMR tube.[5]

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.[1]

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment.

Relaxation Delay: 8-10 seconds to ensure full relaxation for quantitative analysis.[1]

Number of Scans: 8-16 scans are typically sufficient.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A standard proton-decoupled pulse experiment.

Relaxation Delay: 2-5 seconds.

Number of Scans: 512-1024 scans or more may be necessary due to the low natural

abundance of ¹³C.

Spectral Width: 0-220 ppm.

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of benzyl butyrate is characterized by strong absorptions corresponding to the ester

functional group and the aromatic ring.

IR Spectroscopic Data
Table 3: IR Absorption Bands and Functional Group Assignments for Benzyl Butyrate[6][7]

Wavenumber (cm⁻¹) Intensity Assignment

~3030 Medium C-H stretch (aromatic)

~2960, ~2870 Medium C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)

~1450 Medium C=C stretch (aromatic ring)

~1250, ~1100 Strong C-O stretch (ester)

~750, ~700 Strong
C-H bend (out-of-plane,

monosubstituted benzene)

Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique for liquid samples.

Instrumentation and Sample Analysis:
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Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or

zinc selenide ATR accessory.[8]

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a single drop of benzyl butyrate onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Data Acquisition:

Spectral Range: 4000-650 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) and a soft tissue after analysis.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI)

is a common ionization technique for volatile compounds like benzyl butyrate.

Mass Spectrometric Data
Table 4: Major Fragments in the Electron Ionization Mass Spectrum of Benzyl Butyrate
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m/z Relative Intensity (%) Proposed Fragment

178 ~20 [M]⁺ (Molecular Ion)

108 ~100 [C₇H₈O]⁺

91 ~90 [C₇H₇]⁺ (Tropylium ion)

71 ~30 [C₄H₇O]⁺

43 ~35 [C₃H₇]⁺

Fragmentation Analysis
The fragmentation of benzyl butyrate under electron ionization conditions can be rationalized

as follows:

m/z 108: This prominent peak likely arises from a McLafferty-type rearrangement involving

the transfer of a gamma-hydrogen from the butyrate chain to the carbonyl oxygen, followed

by the cleavage of the benzylic C-O bond.

m/z 91: This is the characteristic tropylium ion, formed by the cleavage of the C-O bond and

subsequent rearrangement of the benzyl cation. This is a very common fragment for benzyl-

containing compounds.

m/z 71: This fragment corresponds to the butyryl cation, [CH₃CH₂CH₂C=O]⁺, formed by the

cleavage of the ester bond.

m/z 43: This peak can be attributed to the propyl cation, [CH₃CH₂CH₂]⁺, resulting from the

loss of CO from the butyryl cation.

Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of

volatile esters.[9]

Sample Preparation:
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Prepare a dilute solution of benzyl butyrate (e.g., 100 ppm) in a volatile organic solvent

such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

Gas Chromatograph (GC):

Injection Port: Split/splitless injector, typically operated at 250°C.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x

0.25 µm).

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at

10-20°C/min to a final temperature of 250-280°C.[10]

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Data Analysis:

Identify the peak corresponding to benzyl butyrate in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like benzyl butyrate, from sample preparation to data interpretation and
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structural confirmation.

General Workflow for Spectroscopic Analysis of Benzyl Butyrate

Sample Preparation

Data Acquisition

Data Processing

Data Interpretation

Structural Confirmation

Benzyl Butyrate Sample

Dissolve in CDCl3
with TMS Neat Liquid Dilute in Solvent

NMR Spectrometer
(¹H and ¹³C) ATR-FTIR Spectrometer GC-MS System

Fourier Transform
Phase Correction

Calibration
Background Subtraction Chromatogram Integration

Mass Spectrum Extraction

Chemical Shift Analysis
Integration & Multiplicity Functional Group ID Molecular Ion ID

Fragmentation Analysis

Structure Elucidation of
Benzyl Butyrate

Click to download full resolution via product page
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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